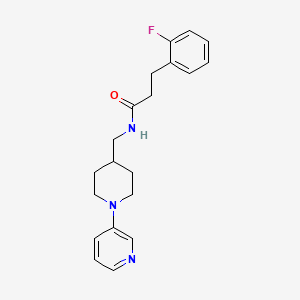
3-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a small molecule that belongs to the class of piperidine derivatives and has been studied for its various biochemical and physiological effects.
Scientific Research Applications
Antitumor Activity
Compounds with structural similarities to 3-(2-fluorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide, such as those with fluorophenyl and pyridinyl piperidinyl methyl groups, have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. Notably, compounds with the 3-fluoro-5-substituted phenylpiperazinyl group demonstrated potent antitumor activity against human carcinoma cells without causing undesirable effects in mice, suggesting their potential as anticancer agents (Naito et al., 2005).
Radioligands for Imaging
Another application involves the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a candidate for imaging dopamine D4 receptors. The compound was synthesized via electrophilic fluorination, indicating its use in developing diagnostic tools for neurological conditions (Eskola et al., 2002).
Antagonism of TRPV1 for Pain Management
Several studies have focused on derivatives of 3-fluorophenyl propanamides as highly potent transient receptor potential vanilloid 1 (TRPV1) antagonists. These compounds have shown effectiveness in models of neuropathic pain and capsaicin-induced hypothermia, suggesting their potential in pain management strategies (Ryu et al., 2014).
Corrosion Inhibition
Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron, demonstrating their utility in industrial applications to prevent metal corrosion. This application involves quantum chemical calculations and molecular dynamics simulations to predict the efficiency of these compounds as corrosion inhibitors (Kaya et al., 2016).
Antimycobacterial Activity
Compounds structurally related to the query compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some showing promising in vitro and in vivo antimycobacterial activity. This indicates potential applications in treating tuberculosis and related infections (Kumar et al., 2008).
properties
IUPAC Name |
3-(2-fluorophenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c21-19-6-2-1-4-17(19)7-8-20(25)23-14-16-9-12-24(13-10-16)18-5-3-11-22-15-18/h1-6,11,15-16H,7-10,12-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZQJMPGKKIRQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961587.png)
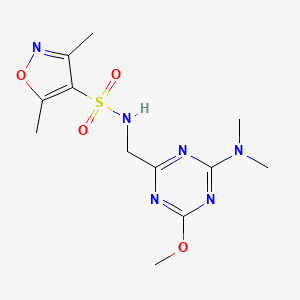
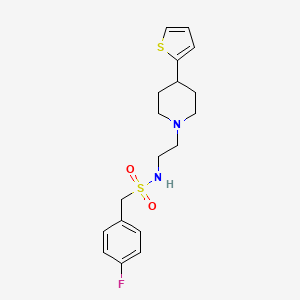
![2,4,6-trimethyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2961592.png)

![N-(4-chlorophenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2961595.png)

![5-((2,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961597.png)

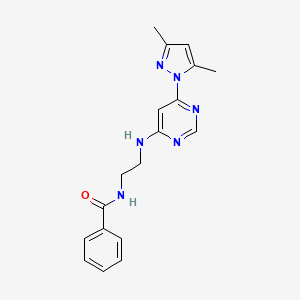

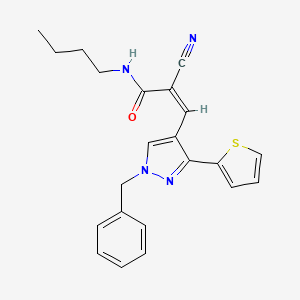
![N-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2961605.png)